GBD-9

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C44H47N9O6 |

|---|---|

分子量 |

797.9 g/mol |

IUPAC 名称 |

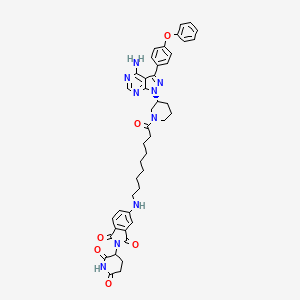

5-[[9-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-9-oxononyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C44H47N9O6/c45-40-38-39(28-15-18-32(19-16-28)59-31-12-6-5-7-13-31)50-53(41(38)48-27-47-40)30-11-10-24-51(26-30)37(55)14-8-3-1-2-4-9-23-46-29-17-20-33-34(25-29)44(58)52(43(33)57)35-21-22-36(54)49-42(35)56/h5-7,12-13,15-20,25,27,30,35,46H,1-4,8-11,14,21-24,26H2,(H2,45,47,48)(H,49,54,56)/t30-,35?/m1/s1 |

InChI 键 |

DCJYQURCBHSFEP-OSRRZMJMSA-N |

手性 SMILES |

C1C[C@H](CN(C1)C(=O)CCCCCCCCNC2=CC3=C(C=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N |

规范 SMILES |

C1CC(CN(C1)C(=O)CCCCCCCCNC2=CC3=C(C=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N |

产品来源 |

United States |

Foundational & Exploratory

what is the mechanism of action of GBD-9

Absence of Publicly Available Data on GBD-9

Despite a comprehensive search of publicly available scientific and medical literature, no information was found regarding a compound or drug designated as "this compound". This suggests that "this compound" may be an internal, preclinical, or otherwise non-publicly disclosed identifier.

Therefore, it is not possible to provide an in-depth technical guide on its mechanism of action, summarize quantitative data, detail experimental protocols, or create the requested visualizations. The core requirements of the request, including data presentation in tables and the creation of signaling pathway diagrams, are contingent on the availability of foundational data, which is currently absent from the public domain.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to use recognized and publicly documented identifiers. Should "this compound" be an internal code, access to internal documentation would be necessary to fulfill this request. If the identifier is a typographical error, providing the correct designation will be essential for any meaningful analysis.

We recommend verifying the compound identifier and consulting internal databases or publications that may not be publicly indexed. Without a valid and recognized name, a detailed technical guide on the mechanism of action cannot be generated.

GBD-9: A Technical Overview of a Dual-Mechanism Protein Degrader

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to GBD-9, a novel heterobifunctional small molecule with a unique dual mechanism of action. This compound concurrently induces the degradation of two distinct and therapeutically relevant proteins: Bruton's tyrosine kinase (BTK) and G1 to S phase transition protein 1 (GSPT1). It achieves this by hijacking the E3 ubiquitin ligase Cereblon (CRBN) and leverages two different degradation modalities—a Proteolysis Targeting Chimera (PROTAC) mechanism and a molecular glue mechanism—within a single molecular entity.[1][2][3] This dual-targeting approach has shown significant anti-proliferative effects in various cancer cell lines, particularly those derived from hematological malignancies like diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML).[1][2]

Core Mechanism of Action

This compound is a chimeric molecule composed of three key parts: a ligand for the E3 ligase CRBN (derived from thalidomide), a linker, and a ligand that binds to BTK (an Ibrutinib derivative).[1] Its innovative mechanism stems from its ability to form a ternary complex with CRBN and its target proteins.[2][3]

-

PROTAC Mechanism against BTK: this compound functions as a classic PROTAC against BTK. The BTK-binding moiety of this compound engages the kinase, while the CRBN-binding moiety recruits the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to BTK, tagging it for degradation by the proteasome.[2][4]

-

Molecular Glue Mechanism against GSPT1: Simultaneously, the this compound molecule, when bound to CRBN, creates a novel protein surface. This new interface is recognized by GSPT1, a neosubstrate that CRBN does not typically target on its own. This interaction, stabilized by this compound, leads to the ubiquitination and subsequent degradation of GSPT1.[2][3][4]

This dual action results in potent, simultaneous degradation of both BTK and GSPT1, leading to enhanced anti-tumor effects such as G1 cell cycle arrest and apoptosis induction.[1][2]

References

GBD-9: A Dual-Mechanism Degrader Harnessing PROTAC and Molecular Glue Paradigms

An In-depth Technical Guide for Drug Development Professionals

Abstract

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered intractable. Within this field, Proteolysis Targeting Chimeras (PROTACs) and molecular glues represent two powerful strategies to hijack the cell's ubiquitin-proteasome system for selective protein elimination. This whitepaper provides a comprehensive technical overview of GBD-9, a novel small molecule that uniquely functions as both a PROTAC and a molecular glue. This compound orchestrates the concurrent degradation of two clinically relevant cancer targets, Bruton's tyrosine kinase (BTK) and G1 to S phase transition 1 (GSPT1), by recruiting the E3 ubiquitin ligase Cereblon (CRBN). This dual-mechanism action results in potent anti-proliferative effects in various cancer cell lines, particularly those associated with hematological malignancies like Diffuse Large B-cell Lymphoma (DLBCL) and Acute Myeloid Leukemia (AML). This guide details the mechanism of action, quantitative performance metrics, and key experimental protocols for the characterization of this compound, serving as a vital resource for researchers in oncology and drug discovery.

Introduction: The Convergence of PROTAC and Molecular Glue Technologies

Targeted protein degradation (TPD) utilizes small molecules to induce the degradation of specific proteins via the ubiquitin-proteasome system (UPS).[1][2] This approach offers distinct advantages over traditional inhibition, as it can eliminate all functions of a target protein and act substoichiometrically.[2]

-

PROTACs (PROteolysis Targeting Chimeras) are heterobifunctional molecules composed of a ligand for a target protein (Protein of Interest, POI), a ligand for an E3 ubiquitin ligase, and a chemical linker.[1][2] This structure facilitates the formation of a ternary complex, bringing the POI in proximity to the E3 ligase for ubiquitination and subsequent proteasomal degradation.[2][3]

-

Molecular Glues (MGs) are smaller molecules that induce a novel interaction between an E3 ligase and a target protein, effectively "gluing" them together to trigger degradation.[1][2]

This compound is a pioneering molecule that merges these two strategies.[1][2] It was designed to simultaneously degrade BTK, a key regulator of the B-cell receptor (BCR) pathway, and GSPT1, a translation termination factor.[1][4] By doing so, this compound aims to overcome the limitations of single-target BTK inhibitors and degraders in refractory cancers like DLBCL and AML.[1]

This compound: Dual-Mechanism of Action

This compound is a chimeric molecule constructed from a BTK inhibitor (an ibrutinib (B1684441) analog), a linker, and a pomalidomide-based ligand that binds to the E3 ligase CRBN.[1][5] Its innovative design allows it to act through two distinct but concurrent mechanisms to recruit CRBN for the degradation of two separate targets.[1][6]

-

PROTAC Mechanism against BTK: this compound functions as a classic PROTAC to degrade BTK.[1] The ibrutinib-derived warhead binds to BTK, while the pomalidomide (B1683931) moiety recruits CRBN.[1] The complete molecule is required to form a stable BTK-GBD-9-CRBN ternary complex, leading to the ubiquitination and proteasomal degradation of BTK.[1] Blocking the BTK binding pocket with ibrutinib abolishes the degradation of BTK but not GSPT1.[1]

-

Molecular Glue Mechanism against GSPT1: Simultaneously, this compound acts as a molecular glue to degrade GSPT1.[1] In this role, the molecule induces a neo-interaction between CRBN and GSPT1, forming a GSPT1-GBD-9-CRBN ternary complex that marks GSPT1 for degradation.[1] The pomalidomide end of this compound is the primary driver of this interaction.[1]

This dual functionality allows this compound to disrupt two critical pathways in cancer cells: B-cell receptor signaling via BTK depletion and protein synthesis via GSPT1 depletion, leading to synergistic antitumor effects.[6]

Quantitative Data Presentation

The efficacy of this compound has been quantified across various cell lines. The following tables summarize the key performance metrics.

Table 1: Degradation Efficiency of this compound

| Target Protein | Cell Line | Concentration | Treatment Time | % Degradation | % Remaining Protein | Reference |

| BTK | DOHH2 (DLBCL) | 50 nM | 24 h | ~80% | < 20% | [1][6] |

| GSPT1 | DOHH2 (DLBCL) | 50 nM | 24 h | ~90% | < 20% | [1][6] |

| BTK & GSPT1 | DOHH2 (DLBCL) | 100 nM | 4 h | Significant | - | [1][6] |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (nM) | Treatment Time | Reference |

| DOHH2 | DLBCL | 133 | 72 h | [1][5][6] |

| WSU-NHL | DLBCL | - | 72 h | [5] |

| HBL-1 | DLBCL | - | 72 h | [5] |

| THP-1 | AML | - | 72 h | [5] |

| MV4-11 | AML | - | 72 h | [5] |

Note: Specific IC₅₀ values for cell lines other than DOHH2 were not detailed in the provided search results but dose-dependent inhibition was confirmed.[5]

Experimental Protocols

Characterizing a dual-mechanism degrader like this compound requires a suite of cellular and biochemical assays. Detailed methodologies for key experiments are provided below.

Protocol 1: Western Blotting for Protein Degradation

This protocol is used to quantify the dose- and time-dependent degradation of BTK and GSPT1 following treatment with this compound.

Materials:

-

Cell lines (e.g., DOHH2)

-

This compound, DMSO (vehicle control)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-BTK, anti-GSPT1, anti-β-actin (or GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate and chemiluminescence detection system

Procedure:

-

Cell Treatment: Seed cells (e.g., DOHH2) in appropriate culture plates. Treat with various concentrations of this compound (e.g., 0-1000 nM) for a set time (e.g., 24 h) or with a fixed concentration (e.g., 100 nM) for different durations (e.g., 0-24 h). Include a DMSO-treated control.

-

Cell Lysis: Harvest cells, wash with PBS, and lyse with ice-cold RIPA buffer.[7]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]

-

SDS-PAGE: Normalize protein amounts, add Laemmli buffer, boil, and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.[7]

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.[7]

-

Immunoblotting:

-

Detection: Add ECL substrate and visualize bands using a chemiluminescence imager.[7]

-

Data Analysis: Re-probe the membrane with an antibody for a loading control (e.g., β-actin). Quantify band intensities and normalize the target protein level to the loading control.[1][7]

Protocol 2: Ternary Complex Formation Pull-Down Assay

This assay confirms the formation of the drug-induced ternary complexes (BTK-GBD-9-CRBN and GSPT1-GBD-9-CRBN).

Materials:

-

Purified, tagged proteins: CRBN–DDB1, GSPT1, BTK

-

This compound

-

Pull-down resin (e.g., Strep-Tactin beads if using Strep-tag)

-

Wash and elution buffers

-

SDS-PAGE and Western Blotting reagents

Procedure:

-

Protein Incubation: Incubate purified, tagged GSPT1 or BTK with purified CRBN–DDB1 in the presence of this compound or DMSO control.

-

Complex Capture: Add the appropriate resin to capture the tagged protein and any interacting partners. Incubate to allow binding.

-

Washing: Wash the resin several times with wash buffer to remove non-specific binders.

-

Elution: Elute the protein complexes from the resin.

-

Analysis: Analyze the eluates by SDS-PAGE and Western Blotting, probing for the presence of CRBN–DDB1 to confirm its pull-down with GSPT1 or BTK in a this compound-dependent manner.[1]

Protocol 3: Cellular Degradation and Rescue Assay

This experiment validates the specific binding interactions required for degradation.

Materials:

-

Cell line (e.g., DOHH2)

-

This compound

-

Competitive ligands: Ibrutinib (for BTK), Pomalidomide (for CRBN)

-

Proteasome inhibitor: MG132 or Neddylation inhibitor MLN-4924

-

Western Blotting reagents

Procedure:

-

Pre-treatment: Treat cells with a high concentration of the competitive ligand (e.g., 20 µM Ibrutinib or 20 µM Pomalidomide) or the proteasome/neddylation inhibitor for 1-2 hours.[5]

-

This compound Treatment: Add this compound (e.g., 50 nM) to the pre-treated cells and incubate for the desired duration (e.g., 24 h).[5]

-

Analysis: Harvest the cells and perform Western Blotting as described in Protocol 4.1.

-

Expected Outcome:

-

Ibrutinib pre-treatment should block BTK degradation but not GSPT1 degradation.[1]

-

Pomalidomide pre-treatment should block the degradation of both proteins.[5]

-

MG132 or MLN-4924 pre-treatment should block the degradation of both proteins, confirming the involvement of the ubiquitin-proteasome system.[1]

-

Affected Signaling Pathways and Therapeutic Implications

The dual degradation of BTK and GSPT1 by this compound leads to a multi-pronged attack on cancer cell biology.

-

BTK Degradation: BTK is a non-receptor tyrosine kinase crucial for B-cell development and activation.[1][4] In many B-cell malignancies, the BCR pathway is constitutively active, driving proliferation and survival.[4] Degrading BTK effectively shuts down this pro-survival signaling cascade.

-

GSPT1 Degradation: GSPT1 is a translation termination factor.[1][4] Its downregulation disrupts protein synthesis, causing cellular stress and leading to cell cycle arrest or apoptosis.[1]

The concurrent degradation of both proteins has been shown to be more effective than targeting either one alone. This compound induces G1 cell cycle arrest and apoptosis, leading to potent inhibition of cancer cell proliferation.[1][5] This synergistic effect provides a strong rationale for its development as a therapeutic for DLBCL, AML, and potentially other cancers dependent on these pathways.[1][6]

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. By ingeniously combining PROTAC and molecular glue mechanisms within a single molecule, it achieves the concurrent degradation of two key cancer targets, BTK and GSPT1. This dual-action approach results in superior anti-proliferative activity compared to single-target agents in preclinical models of hematological cancers.[1] The data and protocols presented in this guide underscore the potential of this compound and provide a framework for its further investigation and development. This strategy of creating dual-mechanism degraders opens a new frontier for designing highly effective therapeutics to combat complex diseases like cancer.

References

- 1. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. benchchem.com [benchchem.com]

GBD-9: A Dual-Mechanism Degrader for Hematological Malignancies Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GBD-9 is a novel small molecule that has emerged as a significant tool in the preclinical research of hematological malignancies. It operates through a unique dual mechanism, functioning as both a Proteolysis Targeting Chimera (PROTAC) and a molecular glue. This dual activity allows this compound to induce the simultaneous degradation of two key proteins implicated in the pathogenesis of various blood cancers: Bruton's tyrosine kinase (BTK) and G1 to S phase transition 1 (GSPT1). By recruiting the E3 ubiquitin ligase cereblon (CRBN), this compound flags these proteins for proteasomal degradation, leading to potent anti-proliferative and pro-apoptotic effects in cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its characterization, and a summary of its efficacy in various hematological cancer cell lines.

Introduction

Targeted protein degradation has revolutionized the landscape of cancer therapy by offering a novel modality to eliminate pathogenic proteins. This compound represents a significant advancement in this field by combining two distinct degradation strategies into a single molecule. It is composed of a ligand for the E3 ubiquitin ligase CRBN, a linker, and a ligand that binds to BTK.[1] This structure allows this compound to act as a PROTAC to degrade BTK and as a molecular glue to degrade GSPT1.[1] This dual-targeting approach has shown promise in overcoming the limitations of single-target therapies, particularly in aggressive and resistant forms of hematological cancers such as Diffuse Large B-cell Lymphoma (DLBCL) and Acute Myeloid Leukemia (AML).[1]

Mechanism of Action

This compound's unique dual-mechanism of action is central to its therapeutic potential.

-

PROTAC Activity against BTK: this compound's BTK-binding moiety allows it to form a ternary complex between BTK and the CRBN E3 ligase. This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is often hyperactivated in B-cell malignancies.[2]

-

Molecular Glue Activity against GSPT1: Simultaneously, this compound acts as a molecular glue, inducing a conformational change in CRBN that creates a novel binding surface for GSPT1. This leads to the ubiquitination and subsequent degradation of GSPT1. GSPT1 is a translation termination factor, and its degradation can lead to cell cycle arrest and apoptosis in cancer cells.[1][3]

This concurrent degradation of two oncogenic drivers results in a synergistic anti-cancer effect.

Quantitative Data Summary

The efficacy of this compound has been quantified in various hematological cancer cell lines. The following tables summarize the key findings from preclinical studies.

Table 1: In Vitro Efficacy of this compound in Hematological Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Target Degradation (at 50 nM, 24h) |

| DOHH2 | Diffuse Large B-cell Lymphoma (DLBCL) | 133 | BTK: >80%, GSPT1: >90% |

| WSU-NHL | Diffuse Large B-cell Lymphoma (DLBCL) | Data not available | Significant BTK and GSPT1 degradation |

| HBL-1 | Diffuse Large B-cell Lymphoma (DLBCL) | Data not available | Significant BTK and GSPT1 degradation |

| THP-1 | Acute Myeloid Leukemia (AML) | Data not available | Significant BTK and GSPT1 degradation |

| MV4-11 | Acute Myeloid Leukemia (AML) | Data not available | Significant BTK and GSPT1 degradation |

*Data for DOHH2 cells are from Yang et al., Cell Research, 2021.[2] Degradation in other cell lines was observed but not quantified in the primary literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture

-

Cell Lines: DOHH2, WSU-NHL, HBL-1 (DLBCL), THP-1, MV4-11 (AML) cell lines are commonly used.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For suspension cells like DOHH2, maintain a cell density between 1x10^5 and 1x10^6 cells/mL.

Western Blotting for Protein Degradation

This protocol is for assessing the degradation of BTK and GSPT1.

-

Cell Lysis:

-

Seed cells at a density of 1x10^6 cells/mL and treat with desired concentrations of this compound for the indicated times.

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine protein concentration using a BCA assay kit.

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-12% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.

Cell Viability Assay (CCK-8)

This assay measures the anti-proliferative effect of this compound.

-

Cell Seeding: Seed suspension cells (e.g., DOHH2) at a density of 5,000 - 10,000 cells per well in a 96-well plate in a final volume of 100 µL.[6][7][8][9]

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Assay:

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle progression.

-

Cell Treatment: Treat 1x10^6 cells with this compound at the desired concentrations for 24 hours.

-

Cell Fixation:

-

Harvest cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.[10][11][12][13][14]

Visualizations

Signaling Pathways and Mechanisms

Caption: Dual mechanism of this compound action.

Caption: Downstream cellular effects of this compound.

Experimental Workflow

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound stands out as a promising research tool for investigating novel therapeutic strategies in hematological malignancies. Its dual-mechanism of action, targeting both BTK and GSPT1 for degradation, offers a multi-pronged attack on cancer cell proliferation and survival pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in their own studies. Further research is warranted to fully elucidate its efficacy in a broader range of hematological cancer models and to explore its potential for in vivo applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-GSPT1 Antibodies | Invitrogen [thermofisher.com]

- 5. Anti-GSPT1 Human Protein Atlas Antibody [atlasantibodies.com]

- 6. ptglab.com [ptglab.com]

- 7. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 8. apexbt.com [apexbt.com]

- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 10. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. m.youtube.com [m.youtube.com]

- 12. miltenyibiotec.com [miltenyibiotec.com]

- 13. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to GBD-9: A Dual-Mechanism Degrader of BTK and GSPT1

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the scientific literature concerning the compound with CAS number 2864408-92-2, known as GBD-9. This compound is a novel heterobifunctional molecule that uniquely merges the mechanisms of a Proteolysis Targeting Chimera (PROTAC) and a molecular glue. It is designed to induce the concurrent degradation of two therapeutically relevant proteins: Bruton's tyrosine kinase (BTK) and G1 to S phase transition 1 (GSPT1). By recruiting the E3 ubiquitin ligase Cereblon (CRBN), this compound demonstrates a dual-action approach to inhibiting cancer cell proliferation, particularly in hematological malignancies such as Diffuse Large B-cell Lymphoma (DLBCL) and Acute Myeloid Leukemia (AML).[1][2]

Mechanism of Action

This compound operates through a sophisticated dual mechanism.[1][3] As a PROTAC, it forms a ternary complex between BTK and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BTK.[1][4] Simultaneously, it functions as a molecular glue, altering the surface of CRBN to induce the recognition and degradation of GSPT1, a protein not naturally targeted by this E3 ligase.[1][5][6] This dual degradation disrupts both the B-cell receptor (BCR) signaling pathway via BTK depletion and impairs protein synthesis through GSPT1 loss, resulting in synergistic antitumor effects.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in the scientific literature.

Table 1: In Vitro Degradation Efficiency

| Cell Line | Target Protein | Concentration (nM) | Time (h) | Degradation (%) |

| DOHH2 | BTK | 50 | 24 | ~80% |

| DOHH2 | GSPT1 | 50 | 24 | ~90% |

| DOHH2 | BTK & GSPT1 | 100 | 4 | Significant Degradation |

Data extracted from Yang et al., 2021.[1]

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Assay | Incubation Time (h) | IC₅₀ (nM) |

| DOHH2 | CCK-8 | 72 | 133 |

Data extracted from Yang et al., 2021.[1]

Table 3: Cell Cycle Analysis

| Cell Line | Treatment | Effect |

| DOHH2 | This compound | ~20% increase in G1 phase cell population |

Data extracted from Yang et al., 2021.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture

DLBCL and AML cell lines (DOHH2, MV4-11, HL-60, U2932, WSU-NHL) were cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

Immunoblot Analysis

-

Cell Lysis: Cells were treated with this compound at the indicated concentrations and durations. After treatment, cells were harvested and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 20-40 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[7]

-

Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7]

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against BTK, GSPT1, and β-actin (as a loading control).

-

Secondary Antibody Incubation: After washing three times with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.[1][8][9]

-

Compound Treatment: The following day, cells were treated with various concentrations of this compound or control compounds.

-

Incubation: The plates were incubated for 72 hours at 37°C.

-

CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.[8][9][10]

-

Final Incubation: The plates were incubated for an additional 1-4 hours to allow for the development of the colorimetric signal.[8][9][10]

-

Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.[8][10][11] Cell viability was calculated as a percentage of the vehicle-treated control.

Proteomics Analysis

-

Sample Preparation: DOHH2 cells were treated with 300 nM this compound or vehicle for 8 hours.

-

Protein Extraction and Digestion: Cell pellets were lysed, and the proteins were extracted, reduced, alkylated, and digested into peptides.

-

TMT Labeling: Peptides were labeled with Tandem Mass Tags (TMT) for quantitative analysis.

-

LC-MS/MS Analysis: The labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The mass spectrometry data was processed to identify and quantify changes in protein abundance between the this compound treated and control samples. The data was deposited to the ProteomeXchange Consortium with the dataset identifier PXD025609.[1]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and experimental logic described in the literature.

Caption: this compound dual mechanism of action.

Caption: Downstream cellular effects of this compound.

Caption: General experimental workflow.

References

- 1. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sites.dundee.ac.uk [sites.dundee.ac.uk]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]

- 8. apexbt.com [apexbt.com]

- 9. ptglab.com [ptglab.com]

- 10. bosterbio.com [bosterbio.com]

- 11. lumiprobe.com [lumiprobe.com]

GBD-9: A Technical Guide to a Dual-Mechanism Protein Degrader Recruiting Cereblon

For Researchers, Scientists, and Drug Development Professionals

Abstract

GBD-9 is a novel heterobifunctional small molecule that uniquely combines the mechanisms of a Proteolysis Targeting Chimera (PROTAC) and a molecular glue. By recruiting the E3 ubiquitin ligase Cereblon (CRBN), this compound induces the targeted degradation of two distinct and therapeutically relevant proteins: Bruton's Tyrosine Kinase (BTK) and G1 to S phase transition 1 (GSPT1). This dual-mechanism approach leads to potent anti-proliferative effects in various cancer cell lines, particularly in Diffuse Large B-cell Lymphoma (DLBCL) and Acute Myeloid Leukemia (AML). This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of its degradation efficacy, and detailed protocols for key experimental assays used in its characterization.

Introduction: A Dual-Pronged Approach to Protein Degradation

Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. This compound represents a significant advancement in this field by simultaneously leveraging two distinct degradation strategies. It is composed of a ligand for BTK, a linker, and a pomalidomide-based ligand that recruits the CRBN E3 ligase.[1][2]

-

PROTAC Mechanism against BTK: this compound functions as a classic PROTAC to degrade BTK. The molecule facilitates the formation of a ternary complex between BTK and CRBN, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.[1][3][4] This action is dependent on the binding of both the BTK and CRBN ligands.[1][2]

-

Molecular Glue Mechanism against GSPT1: Concurrently, this compound acts as a molecular glue to induce the degradation of GSPT1. In this capacity, the pomalidomide (B1683931) moiety of this compound binds to CRBN, creating a novel protein surface that is recognized by GSPT1, leading to its ubiquitination and degradation.[1][3][4] This mechanism is primarily driven by the CRBN-binding end of the molecule.[1]

This dual functionality allows this compound to exert a more potent and broader anti-cancer effect than single-target agents.[1][5]

Signaling and Experimental Workflow Visualizations

Signaling Pathway of this compound

Caption: this compound's dual mechanism targeting BTK via a PROTAC pathway and GSPT1 via a molecular glue pathway, both recruiting CRBN for ubiquitination and proteasomal degradation.

Experimental Workflow: Protein Degradation Analysis

References

GBD-9: A Technical Whitepaper on the Discovery and Synthesis of a Dual-Mechanism Protein Degrader

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

GBD-9 is a novel, first-in-class small molecule that functions as a dual-mechanism protein degrader. It was designed to concurrently induce the degradation of two distinct and therapeutically relevant cancer targets: Bruton's tyrosine kinase (BTK) and the translation termination factor GSPT1 (G1 to S phase transition 1).[1] this compound uniquely merges the characteristics of a Proteolysis Targeting Chimera (PROTAC) and a molecular glue. It acts as a PROTAC to degrade BTK and as a molecular glue to degrade GSPT1, in both cases by recruiting the E3 ubiquitin ligase Cereblon (CRBN).[1] This dual-targeting action produces synergistic antitumor effects, particularly in hematological malignancies like Diffuse Large B-cell Lymphoma (DLBCL) and Acute Myeloid Leukemia (AML), demonstrating significantly greater anti-proliferative activity than conventional BTK inhibitors or single-target degraders.[1]

Discovery and Design Rationale

The discovery of this compound was rooted in a rational design strategy aimed at enhancing the therapeutic efficacy of BTK-targeting degraders. While BTK inhibitors and degraders have shown promise, their efficacy in treating certain refractory lymphomas like DLBCL and AML is limited.[1] Researchers hypothesized that concurrently degrading GSPT1, a protein whose downregulation can inhibit proliferation and induce apoptosis in tumor cells, could create a powerful synergistic effect.

The design strategy involved modifying a known BTK PROTAC, L18I, which consists of a BTK-binding warhead and a CRBN-binding ligand (pomalidomide) connected by a flexible linker. It was theorized that by systematically shortening the linker, the molecule's conformation could be constrained to induce a novel protein-protein interaction between CRBN and GSPT1, a hallmark of a molecular glue mechanism, while retaining its original PROTAC activity against BTK.[1]

A library of molecules with varying linker lengths (from 7 to 9 carbons) was synthesized and screened. The molecule designated this compound, featuring a 9-carbon linker, demonstrated the most potent and efficient concurrent degradation of both BTK and GSPT1, and was selected for further mechanistic and activity studies.[1]

Physicochemical and Biological Properties

Molecular Profile

| Property | Value | Reference |

| IUPAC Name | 5-((9-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-9-oxononyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | MedKoo Biosciences |

| CAS Number | 2864408-92-2 | MedKoo Biosciences |

| Chemical Formula | C₄₄H₄₇N₉O₆ | [1] |

| Molecular Weight | 797.92 g/mol | [1] |

In Vitro Biological Activity

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (Cell Proliferation) | DOHH2 (DLBCL) | ~133 nM | [1][2] |

| BTK Degradation | DOHH2 (DLBCL) | ~80% degradation at 50 nM (24h) | [1] |

| GSPT1 Degradation | DOHH2 (DLBCL) | ~90% degradation at 50 nM (24h) | [1] |

| Degradation Onset | DOHH2 (DLBCL) | Occurs within 4 hours at 100 nM | [1] |

| Cell Cycle Effect | DOHH2 (DLBCL) | Induces G1 phase arrest | [2] |

Mechanism of Action

This compound's innovative dual mechanism is central to its potent anti-cancer activity. It hijacks the cell's own ubiquitin-proteasome system to tag BTK and GSPT1 for destruction.

-

PROTAC Activity (BTK Degradation): The ibrutinib-derived warhead of this compound binds to BTK. Simultaneously, its pomalidomide-derived end binds to the E3 ligase CRBN. This forms a ternary complex (BTK-GBD-9-CRBN), bringing BTK into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1]

-

Molecular Glue Activity (GSPT1 Degradation): The pomalidomide (B1683931) end of this compound binds to CRBN, creating a new surface on the E3 ligase. This neo-surface is conformationally complementary to a structural motif on GSPT1, inducing a novel protein-protein interaction. This induced proximity results in the formation of a GSPT1-GBD-9-CRBN ternary complex, leading to GSPT1's ubiquitination and proteasomal degradation.[1]

These two degradation events occur as independent processes, which was confirmed using a methylated control molecule (this compound-Me) that could not bind BTK but still induced GSPT1 degradation.[1]

Synthesis of this compound

The synthesis of this compound involves the coupling of three key building blocks: a BTK-targeting warhead derived from ibrutinib, a nine-carbon linker with a terminal amine, and the CRBN E3 ligase ligand, which is a derivative of pomalidomide.

Disclaimer: The detailed, step-by-step synthesis protocol and characterization data were referenced in the supplementary information of the primary publication by Yang et al. in Cell Research, 2021, which is not publicly available. The following represents a logical, high-level workflow for the synthesis based on the known components.

Experimental Protocols

Disclaimer: The specific, optimized protocols for the following experiments were detailed in the supplementary information of the primary publication and are not publicly available. The methodologies provided below are representative protocols for these standard assays and are intended as a technical guide.

Cell Culture and Treatment

-

Cell Lines: DOHH2, WSU-NHL, HBL-1 (DLBCL), THP-1, and MV4-11 (AML) cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, cells are treated with the indicated concentrations of this compound or vehicle (DMSO) for the specified time periods (e.g., 4, 8, or 24 hours).

Western Blotting for Protein Degradation

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Lysates are incubated on ice for 30 minutes and then clarified by centrifugation at ~14,000 rpm for 15 minutes at 4°C.

-

Protein Quantification: Protein concentration in the supernatant is determined using a BCA protein assay.

-

Sample Preparation: Lysates are normalized for protein concentration, mixed with Laemmli sample buffer, and boiled at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are loaded onto an SDS-PAGE gel. Proteins are separated by electrophoresis and subsequently transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

-

The membrane is incubated overnight at 4°C with primary antibodies specific for BTK, GSPT1, and a loading control (e.g., β-actin or GAPDH).

-

After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with a digital imaging system. Band intensities are quantified using image analysis software.

Cell Viability (IC₅₀) Assay

-

Cell Seeding: Cells (e.g., DOHH2) are seeded into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of medium.[1]

-

Drug Treatment: Cells are treated with a serial dilution of this compound, control compounds, or vehicle (DMSO).

-

Incubation: The plates are incubated for 72 hours at 37°C.[1]

-

Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for an additional 1-4 hours.[3][4][5][6][7]

-

Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. The IC₅₀ value is determined by fitting the dose-response curve using non-linear regression.

Conclusion and Future Directions

This compound represents a significant advancement in the field of targeted protein degradation. By successfully integrating PROTAC and molecular glue mechanisms into a single small molecule, it provides a powerful proof-of-concept for designing dual-targeting degraders. Its potent, synergistic activity against key cancer targets in preclinical models highlights its potential to overcome resistance to conventional inhibitors and treat aggressive hematological cancers. Future research will likely focus on in vivo efficacy and safety profiling, pharmacokinetic and pharmacodynamic studies, and the exploration of this dual-mechanism design strategy for other synergistic target pairs in oncology and beyond.

References

- 1. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 5. ptglab.com [ptglab.com]

- 6. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 7. apexbt.com [apexbt.com]

GBD-9: A Dual-Mechanism Approach to Targeting Diffuse Large B-cell Lymphoma

An In-depth Technical Guide on the Core Targets and Mechanisms of GBD-9

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diffuse large B-cell lymphoma (DLBCL), the most prevalent subtype of non-Hodgkin's lymphoma, presents a significant therapeutic challenge due to its aggressive nature and molecular heterogeneity. A substantial portion of patients either relapse or become refractory to standard chemoimmunotherapy, underscoring the urgent need for innovative therapeutic strategies. This compound, a novel dual-mechanism degrader, has emerged as a promising agent in the preclinical setting. This molecule uniquely combines the characteristics of a Proteolysis Targeting Chimera (PROTAC) and a molecular glue to simultaneously induce the degradation of two key proteins implicated in DLBCL pathogenesis: Bruton's tyrosine kinase (BTK) and G1 to S phase transition protein 1 (GSPT1). This technical guide provides a comprehensive overview of the targets of this compound in DLBCL, detailing its mechanism of action, downstream cellular consequences, and relevant experimental protocols for its characterization.

Introduction to this compound and its Dual-Mechanism of Action

This compound is a heterobifunctional molecule designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase to its target proteins, thereby marking them for proteasomal degradation. It is composed of a ligand that binds to BTK, a linker, and a ligand that binds to CRBN. This unique structure allows this compound to function through two distinct but complementary mechanisms:

-

PROTAC Activity against BTK: this compound acts as a classical PROTAC for Bruton's tyrosine kinase. By forming a ternary complex between BTK and the CRBN E3 ligase, it facilitates the ubiquitination and subsequent degradation of BTK. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is frequently hyperactivated in B-cell malignancies and promotes cell proliferation and survival.

-

Molecular Glue Activity against GSPT1: Simultaneously, this compound functions as a molecular glue to induce the degradation of G1 to S phase transition protein 1. GSPT1 is a translation termination factor, and its degradation leads to cell cycle arrest and apoptosis.

This dual-targeting approach offers a synergistic anti-tumor effect, potentially overcoming resistance mechanisms associated with single-target therapies.

Core Targets of this compound in DLBCL

Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling. In DLBCL, particularly the Activated B-Cell-like (ABC) subtype, constitutive activation of the BCR pathway, in which BTK is a key mediator, is a major driver of lymphomagenesis. Downstream of the BCR, BTK activates several pro-survival signaling cascades, including the NF-κB and PI3K/AKT pathways. By inducing the degradation of BTK, this compound effectively shuts down these critical survival signals.

G1 to S Phase Transition Protein 1 (GSPT1)

GSPT1, also known as eRF3a, is a GTP-binding protein that functions as a translation release factor, playing a crucial role in the termination of protein synthesis. Its role in cell cycle progression, particularly the transition from G1 to S phase, makes it an attractive target in oncology. Degradation of GSPT1 disrupts protein translation and leads to an accumulation of cells in the G1 phase of the cell cycle, ultimately triggering apoptosis.

Quantitative Data on this compound Activity

The efficacy of this compound has been demonstrated in various DLBCL and acute myeloid leukemia (AML) cell lines. The following tables summarize the available quantitative data.

| Cell Line | Subtype | IC50 (nM) | Reference |

| DOHH2 | GCB-DLBCL | 133 | |

| WSU-NHL | GCB-DLBCL | Data not specified | |

| HBL-1 | GCB-DLBCL | Data not specified | |

| THP-1 | AML | Data not specified | |

| MV4-11 | AML | Data not specified |

Table 1: In Vitro Anti-proliferative Activity of this compound in Hematological Cancer Cell Lines.

| Cell Line | Treatment | Degradation (%) | Target Protein | Reference |

| DOHH2 | 50 nM this compound (24h) | >80% | BTK | |

| DOHH2 | 50 nM this compound (24h) | >90% | GSPT1 | |

| DOHH2 | 100 nM this compound (4h) | >80% | BTK & GSPT1 |

Table 2: this compound-mediated Degradation of Target Proteins in DOHH2 Cells.

| Cell Line | Treatment | Effect | Magnitude | Reference |

| DOHH2 | 10-100 nM this compound (24h) | G1 Cell Cycle Arrest | ~20% increase in G1 population |

Table 3: Effect of this compound on Cell Cycle Progression in DOHH2 Cells.

Signaling Pathways and Experimental Workflows

The dual degradation of BTK and GSPT1 by this compound converges on key cellular processes to induce anti-tumor effects. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway and a general experimental workflow for characterizing this compound.

Caption: this compound dual-target signaling pathway in DLBCL.

Caption: Experimental workflow for this compound characterization.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the activity of this compound in DLBCL.

Western Blot Analysis for BTK and GSPT1 Degradation

This protocol is for assessing the dose- and time-dependent degradation of BTK and GSPT1 in DLBCL cells treated with this compound.

Materials:

-

DLBCL cell lines (e.g., DOHH2, WSU-NHL)

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

Primary antibodies: Rabbit anti-BTK, Rabbit anti-GSPT1, Rabbit anti-cleaved PARP, Rabbit anti-cleaved Caspase-3, Mouse anti-GAPDH (loading control). Recommended starting dilution: 1:1000.

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

ECL Western Blotting Substrate

-

PVDF membranes

Procedure:

-

Cell Culture and Treatment: Seed DLBCL cells in 6-well plates at a density of 0.5 x 10^6 cells/mL and allow them to adhere or stabilize for 24 hours. Treat cells with varying concentrations of this compound (e.g., 10, 50, 100, 500 nM) or DMSO for different time points (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in 5% milk/TBST) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol measures the effect of this compound on the proliferation and viability of DLBCL cells.

Materials:

-

DLBCL cell lines

-

This compound

-

DMSO

-

96-well plates

-

MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) for MTT assay

Procedure:

-

Cell Seeding: Seed DLBCL cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Assay:

-

For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight. Read the absorbance at 570 nm.

-

For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of this compound on the cell cycle distribution of DLBCL cells.

Materials:

-

DLBCL cell lines

-

This compound

-

DMSO

-

Ice-cold 70% ethanol (B145695)

-

Propidium Iodide (PI)/RNase staining buffer

Procedure:

-

Cell Treatment: Treat DLBCL cells with this compound (e.g., 50 nM, 100 nM) or DMSO for 24 hours.

-

Fixation: Harvest cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase staining buffer. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H). Analyze the DNA content of the single-cell population using a histogram of the PI fluorescence signal.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis in DLBCL cells following treatment with this compound.

Materials:

-

DLBCL cell lines

-

This compound

-

DMSO

-

Annexin V-FITC/PE Apoptosis Detection Kit with Propidium Iodide (PI)

Procedure:

-

Cell Treatment: Treat DLBCL cells with this compound (e.g., 100 nM, 500 nM) or DMSO for 48 hours.

-

Staining: Harvest cells (including supernatant to collect detached apoptotic cells), wash with cold PBS, and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC/PE and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Add additional binding buffer and analyze the samples immediately by flow cytometry.

-

Data Analysis: Gate on the cell population based on forward and side scatter. Create a quadrant plot of Annexin V versus PI fluorescence. Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This compound represents a novel and promising therapeutic strategy for diffuse large B-cell lymphoma by simultaneously targeting two key drivers of tumorigenesis, BTK and GSPT1. Its dual-mechanism of action, combining PROTAC and molecular glue properties, leads to synergistic anti-proliferative and pro-apoptotic effects in preclinical models. The in-depth characterization of this compound's mechanism and efficacy, utilizing the experimental approaches detailed in this guide, will be crucial for its continued development and potential translation to the clinic. The ability to induce the degradation of its targets offers a distinct advantage over traditional inhibitors, potentially overcoming mechanisms of acquired resistance and offering a new therapeutic avenue for patients with relapsed or refractory DLBCL. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

GBD-9's potential in acute myeloid leukemia studies

An in-depth analysis of current research reveals a potential ambiguity in the query "GBD-9" in the context of acute myeloid leukemia (AML). While a dual-mechanism degrader named this compound targeting BTK and GSPT1 exists and has been studied in AML, the closely named "BRD9" is a more prominent and extensively researched target in recent AML studies, with multiple inhibitors and degraders under investigation.

To ensure the technical guide accurately addresses the user's interest, clarification is requested:

Are you interested in:

-

This compound: A dual-mechanism PROTAC and molecular glue that degrades BTK and GSPT1.

-

BRD9: A subunit of the SWI/SNF chromatin remodeling complex, for which several inhibitors and degraders (e.g., I-BRD9, AMX-883) are being investigated in AML.

Once this is clarified, a comprehensive technical guide will be provided, adhering to all specified requirements, including detailed data tables, experimental protocols, and signaling pathway diagrams in DOT language.

The Structure-Activity Relationship of GBD-9 Analogs

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: GBD-9 is a novel, dual-mechanism degrader that concurrently targets Bruton's tyrosine kinase (BTK) and the G1 to S phase transition protein 1 (GSPT1) for proteasomal degradation. It uniquely merges the strategies of Proteolysis Targeting Chimeras (PROTACs) and molecular glues by recruiting the E3 ubiquitin ligase Cereblon (CRBN). This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound analogs, focusing on the critical role of the linker in modulating its dual activity. It summarizes key quantitative data, details the experimental protocols used for its evaluation, and illustrates the underlying biological pathways and workflows.

Introduction to this compound: A Dual-Mechanism Approach

Targeted protein degradation has emerged as a powerful therapeutic modality. While BTK is a validated target in various B-cell malignancies, inhibitors and single-target degraders have shown limited efficacy in cancers like diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML).[1] GSPT1, a translation termination factor, is a target for molecular glue degraders and its downregulation can induce apoptosis in tumor cells.[1]

This compound was developed as a proof-of-concept "double-mechanism" degrader to enhance therapeutic potential by simultaneously targeting BTK and GSPT1.[1][2] It achieves this by physically linking a BTK-binding ligand and a CRBN-recruiting ligand, acting as a PROTAC for BTK and a molecular glue for GSPT1.[1][3]

Chemical Structure

This compound is a chimeric molecule comprising three distinct components[4][5]:

-

BTK Ligand: An Ibrutinib analog (IBT6A) that binds to Bruton's tyrosine kinase.

-

E3 Ligase Ligand: A Pomalidomide-based moiety (5-Aminothalidomide) that recruits the CRBN E3 ubiquitin ligase.

-

Linker: A nonanoic acid (9-carbon alkyl chain) that connects the two ligands, the length of which is critical for its dual activity.

Mechanism of Action

This compound induces the formation of two distinct ternary complexes to mediate the degradation of its targets through the ubiquitin-proteasome system.[1]

-

PROTAC Activity on BTK: As a PROTAC, this compound brings BTK into close proximity with CRBN, facilitating the transfer of ubiquitin to BTK, marking it for proteasomal degradation.[1][3]

-

Molecular Glue Activity on GSPT1: As a molecular glue, this compound induces a novel protein-protein interaction between CRBN and GSPT1, leading to GSPT1's ubiquitination and subsequent degradation.[1][3]

The concurrent degradation of these two proteins leads to synergistic antitumor effects.[5]

Caption: Dual mechanism of this compound, acting as a PROTAC for BTK and a molecular glue for GSPT1.

Downstream Cellular Effects

The degradation of BTK and GSPT1 by this compound results in potent anti-cancer activity. It significantly inhibits tumor cell proliferation by inducing G1 phase cell cycle arrest.[1][4] This is accompanied by the downregulation of anti-apoptotic proteins like BCL-2 and MCL-1, and the activation of Caspase-3, ultimately leading to apoptosis.[4]

Caption: Downstream cellular effects following this compound-mediated protein degradation.

Structure-Activity Relationship (SAR) Studies

SAR studies focused on optimizing the dual-degradation profile of this compound by modifying the linker connecting the BTK and CRBN ligands.

The Critical Role of the Alkyl Linker

The length of the alkyl linker was identified as a key determinant for balancing the PROTAC and molecular glue activities.[2] A series of analogs with varying linker lengths were synthesized and evaluated. It was discovered that linkers with 7 to 9 carbons were capable of inducing the concurrent degradation of both BTK and GSPT1.[1] The analog with the 9-carbon linker, designated this compound, demonstrated the most potent and balanced degradation of both targets.[1]

| Analog (Linker Length) | BTK Degradation (%) | GSPT1 Degradation (%) |

| 7 Carbons | >70% | >70% |

| 8 Carbons | >70% | >70% |

| This compound (9 Carbons) | ~80% | ~90% |

| Table 1: Effect of Linker Length on BTK and GSPT1 Degradation. Data shows degradation in DOHH2 cells after treatment with 50 nM of each analog for 24 hours.[1] |

Mechanistic Probe Analogs

To confirm the dual-mechanism hypothesis, specific analogs were created as probes. These probes were instrumental in dissecting the independent degradation processes.[1]

| Analog | Modification | Key Finding |

| This compound-Me | The Ibrutinib-end was methylated to eliminate BTK binding affinity. | This analog only induced the degradation of GSPT1, confirming that the two degradation events are independent processes.[1] |

| This compound-neg | A negative control compound. | Showed no significant inhibitory effect, confirming that the activity of this compound is derived from protein degradation, not just target inhibition.[1] |

| Table 2: Activity and findings from key mechanistic probe analogs.[1] |

Quantitative Biological Data

This compound has demonstrated potent degradation and anti-proliferative activity across multiple hematological cancer cell lines.

In Vitro Degradation Profile

This compound efficiently degrades its targets at low nanomolar concentrations and with rapid kinetics.

| Cell Line | Concentration (nM) | Time (h) | BTK Degradation (%) | GSPT1 Degradation (%) |

| DOHH2 (DLBCL) | 50 | 24 | ~80% | ~90% |

| DOHH2 (DLBCL) | 100 | 4 | Significant Degradation | Significant Degradation |

| Table 3: Degradation efficiency of this compound in DOHH2 cells.[1][5] |

Anti-proliferative Activity

This compound's dual-target degradation translates to superior anti-proliferative effects compared to single-target agents.

| Compound | Cell Line | IC₅₀ (nM) |

| This compound | DOHH2 | ~133 |

| Ibrutinib | DOHH2 | >1000 |

| L18I (BTK Degrader) | DOHH2 | >1000 |

| Table 4: Comparative anti-proliferative IC₅₀ values after 72 hours of treatment. This compound is significantly more potent than the BTK inhibitor Ibrutinib and the single-target BTK degrader L18I in DOHH2 cells.[1][4] |

Experimental Protocols and Workflows

The evaluation of this compound and its analogs involved a series of cell-based and biochemical assays.

References

A Technical Guide to GBD-9: A Dual-Mechanism Degrader Targeting BTK and GSPT1 in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract: GBD-9 is an innovative heterobifunctional molecule designed to induce the degradation of two key proteins implicated in hematological cancers: Bruton's tyrosine kinase (BTK) and G1 to S phase transition protein 1 (GSPT1).[1][2] Uniquely, this compound operates through a dual mechanism, functioning as both a Proteolysis Targeting Chimera (PROTAC) and a molecular glue to recruit the E3 ubiquitin ligase cereblon (CRBN).[1][2] This targeted protein degradation leads to potent anti-proliferative effects, cell cycle arrest, and apoptosis in cancer cells, particularly in diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML) models.[2] This document provides an in-depth overview of this compound's mechanism of action, its effects on cancer cell signaling, relevant quantitative data, and detailed experimental protocols for its study.

Core Mechanism of Action

This compound is a chimeric molecule composed of three key parts: a ligand for the E3 ubiquitin ligase CRBN, a linker, and a ligand that binds to the target proteins BTK and GSPT1.[1] Its action is event-driven, catalytically inducing the ubiquitination and subsequent proteasomal degradation of its targets.[3][4]

-

PROTAC Mechanism (for BTK): this compound forms a ternary complex between BTK and the CRBN E3 ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to BTK. The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.[2][5][4]

-

Molecular Glue Mechanism (for GSPT1): Simultaneously, this compound enhances the interaction between CRBN and GSPT1, a neo-substrate that is not typically a target of CRBN. This induced proximity leads to the ubiquitination and degradation of GSPT1 in a manner characteristic of molecular glues.[2][5]

This dual-mechanism approach allows this compound to concurrently eliminate two distinct and critical cancer-driving proteins, resulting in a synergistic anti-tumor effect that is more potent than targeting either protein alone.[2]

Visualization of this compound's Dual Mechanism

Caption: Dual mechanism of this compound inducing degradation of BTK and GSPT1 via the proteasome.

Effects on Cancer Cell Signaling Pathways

By degrading BTK and GSPT1, this compound disrupts multiple oncogenic signaling pathways, leading to cell cycle arrest and apoptosis.

-

Disruption of BTK Signaling: BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of many B-cell lymphomas.[2] Degrading BTK inhibits downstream signaling cascades that promote cell survival and growth.

-

Induction of Cell Cycle Arrest: GSPT1 is a translation termination factor, and its degradation causes cell cycle arrest at the G1 phase.[1][2] This was observed in DOHH2 cells, where treatment with this compound led to a ~20% increase in the proportion of cells in the G1 phase.[2]

-

Induction of Apoptosis: The combined degradation of BTK and GSPT1 triggers programmed cell death. This compound achieves this by downregulating key anti-apoptotic proteins, such as BCL-2 and MCL-1, and activating Caspase-3, a critical executioner of apoptosis.[1]

Visualization of this compound's Downstream Cellular Effects

Caption: Signaling pathway disruption and cellular outcomes following this compound treatment.

Quantitative Data Summary

The efficacy of this compound has been quantified in various hematological cancer cell lines. The data highlights its potent activity in degrading its targets and inhibiting cell growth.

| Parameter | Cell Line | Value | Condition | Reference |

| Protein Degradation | DOHH2 | >80% (BTK), >90% (GSPT1) | 50 nM, 24 h | [2] |

| DOHH2, WSU-NHL, HBL-1, THP-1, MV4-11 | Stable & Concurrent Degradation | 50 nM, 24 h | [1][2] | |

| Anti-proliferative Activity (IC₅₀) | DOHH2 | 133 nM | 72 h | [1][2] |

| Cell Cycle Arrest | DOHH2 | ~20% increase in G1 phase | 10-100 nM, 24 h | [1][2] |

Detailed Experimental Protocols

The following are detailed, standard methodologies for key experiments used to characterize the effects of this compound.

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in BTK and GSPT1 protein levels following this compound treatment.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., DOHH2) at a density of 1x10⁶ cells/mL in 6-well plates. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 nM) or DMSO (vehicle control) for a specified time (e.g., 4, 8, 24 hours).

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BTK, GSPT1, and a loading control (e.g., GAPDH, β-Actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis is performed using software like ImageJ to quantify band intensity, normalized to the loading control.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell proliferation and determines the IC₅₀ value of this compound.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: Prepare a serial dilution of this compound. Add the compound to the wells, resulting in final concentrations ranging from picomolar to micromolar. Include wells with DMSO as a vehicle control.

-

Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the IC₅₀ value by fitting the dose-response curve using a non-linear regression model.

Visualization of a Standard Experimental Workflow

Caption: Workflow for the in vitro characterization of this compound's effects on cancer cells.

Conclusion

This compound represents a significant advancement in targeted protein degradation, effectively combining PROTAC and molecular glue strategies to eliminate two validated cancer targets, BTK and GSPT1.[2] Its ability to induce potent cell cycle arrest and apoptosis in hematological cancer models underscores its therapeutic potential.[1][2] The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug developers to further investigate and build upon the promising anti-cancer activity of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Advancing targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

GBD-9 Induced Protein Degradation: A Dual-Mechanism Approach to Targeting BTK and GSPT1

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GBD-9 is a novel small molecule that pioneers a dual-mechanism approach to targeted protein degradation. It functions as both a Proteolysis Targeting Chimera (PROTAC) to induce the degradation of Bruton's tyrosine kinase (BTK) and as a molecular glue for the degradation of G1 to S phase transition 1 (GSPT1). This unique mode of action is achieved by recruiting the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of both target proteins. This guide provides a comprehensive technical overview of the this compound induced protein degradation pathway, including its mechanism of action, detailed experimental protocols, and quantitative data to support its efficacy and selectivity. It is intended for researchers, scientists, and drug development professionals working in the fields of targeted protein degradation, oncology, and medicinal chemistry.

Introduction to this compound: A Dual-Function Degrader

Targeted protein degradation (TPD) has emerged as a promising therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. This compound represents a significant advancement in this field by merging two distinct TPD strategies: the PROTAC and molecular glue concepts.

-

PROTAC Mechanism for BTK Degradation: As a PROTAC, this compound possesses two distinct ligands connected by a linker. One ligand binds to the target protein, BTK, a key component of the B-cell receptor signaling pathway implicated in various B-cell malignancies. The other ligand recruits the E3 ubiquitin ligase CRBN. This ternary complex formation (BTK-GBD-9-CRBN) facilitates the transfer of ubiquitin from the E3 ligase to BTK, marking it for degradation by the proteasome.

-

Molecular Glue Mechanism for GSPT1 Degradation: Concurrently, this compound acts as a molecular glue to induce the degradation of GSPT1, a protein involved in the cell cycle. In this capacity, this compound enhances the interaction between CRBN and GSPT1, leading to the ubiquitination and degradation of GSPT1. This dual action allows this compound to exert a multi-pronged anti-cancer effect.

The this compound Signaling Pathway

The signaling pathway initiated by this compound culminates in the degradation of its two target proteins, BTK and GSPT1, through the ubiquitin-proteasome system. The process can be visualized as two interconnected modules converging on the proteasome.

Caption: this compound's dual degradation pathway.

Quantitative Data Summary

The efficacy of this compound in degrading its target proteins and inhibiting cell proliferation has been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: this compound Mediated Protein Degradation in DOHH2 Cells

| Concentration | Time (hours) | BTK Degradation (% of control) | GSPT1 Degradation (% of control) |

| 50 nM | 24 | < 20% | < 20% |

| 100 nM | 4 | Significant Degradation | Significant Degradation |

Data extracted from immunoblot analysis.

Table 2: Anti-proliferative Activity of this compound in Various Cell Lines

| Cell Line | Cell Type | IC50 (nM) |

| DOHH2 | Diffuse Large B-cell Lymphoma | 133 |

| WSU-NHL | Diffuse Large B-cell Lymphoma | Data not specified |

| HBL-1 | Diffuse Large B-cell Lymphoma | Data not specified |

| THP-1 | Acute Myeloid Leukemia | Data not specified |

| MV4-11 | Acute Myeloid Leukemia | Data not specified |

IC50 values were determined after 72 hours of treatment.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the this compound induced protein degradation pathway.

Cell Culture and Reagents

-

Cell Lines: DOHH2, WSU-NHL, HBL-1 (DLBCL), THP-1, and MV4-11 (AML) cell lines were used.

-

Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-